3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid typically involves multiple steps, including the formation of the trifluoromethylpyridine moiety and its subsequent coupling with other components. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to specific receptors and enzymes. The amino group and pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(trifluoromethyl)pyridin-2-ol: Shares the trifluoromethyl and amino groups but differs in the overall structure.
Fluorinated Pyridines: A class of compounds with similar fluorine-containing substituents, used in various applications.
Uniqueness
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C15H11F3N2O2S |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(E)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)10-2-5-13(20-8-10)23-12-4-3-11(19)7-9(12)1-6-14(21)22/h1-8H,19H2,(H,21,22)/b6-1+ |
InChI Key |
RHEOOLXXWWZGEK-LZCJLJQNSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)/C=C/C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1N)C=CC(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.